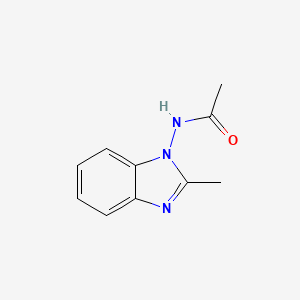
N-(2-methylbenzimidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzimidazol-1-yl)acetamide: is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring in the structure of this compound makes it a compound of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylbenzimidazol-1-yl)acetamide typically involves the reaction of 2-methylbenzimidazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions generally include heating the reaction mixture to a temperature of around 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions: N-(2-methylbenzimidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, halogen, and sulfonyl derivatives.
科学的研究の応用
N-(2-methylbenzimidazol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine: Explored for its anticancer properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-methylbenzimidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors in biological systems, leading to the inhibition of key processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
類似化合物との比較
Benzimidazole: The parent compound with a similar structure but without the acetamide group.
2-methylbenzimidazole: A closely related compound with a methyl group at the 2-position of the benzimidazole ring.
N-benzyl-2-(2-methyl-1H-benzimidazol-1-yl)acetamide: A derivative with a benzyl group attached to the nitrogen atom.
Uniqueness: N-(2-methylbenzimidazol-1-yl)acetamide is unique due to the presence of both the 2-methyl group and the acetamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s stability, solubility, and biological activity compared to its analogs.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
N-(2-methylbenzimidazol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7-11-9-5-3-4-6-10(9)13(7)12-8(2)14/h3-6H,1-2H3,(H,12,14) |
InChIキー |
IOVKMSZASUQGCX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2N1NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



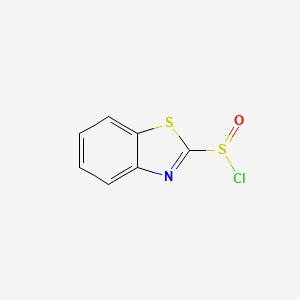
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
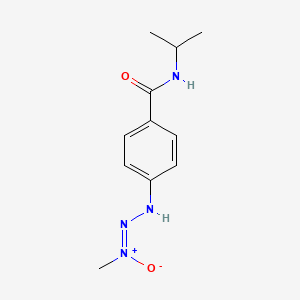

![3-[[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B13817323.png)

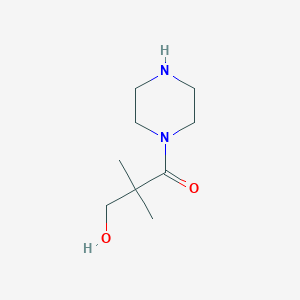

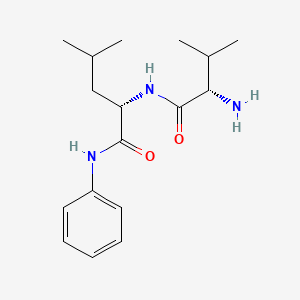
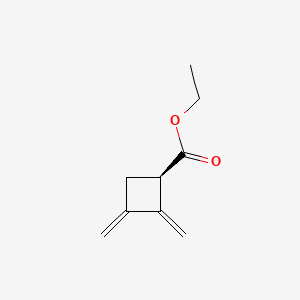

![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)
